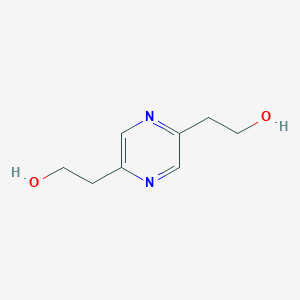

2,5-Pyrazinediethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Pyrazinediethanol is not directly mentioned in the provided papers; however, the papers discuss derivatives of pyrazine, which can provide insights into the chemical behavior and properties that might be relevant to 2,5-pyrazinediethanol. The first paper discusses a series of 2,5-di(aryleneethynyl)pyrazine derivatives synthesized through a Sonogashira coupling reaction, which could be a method of interest for modifying the pyrazine ring in 2,5-pyrazinediethanol . The second paper describes the synthesis of a dicyano bismethylthieno pyrazine derivative, which offers information on the reactivity of pyrazine derivatives under different conditions .

Synthesis Analysis

The synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives is achieved by reacting 2,5-dibromo-3,6-dimethylpyrazine with various ethynylarenes under Sonogashira conditions, yielding products in 23-41% yields . This method involves palladium-catalyzed coupling reactions, which are a cornerstone in the synthesis of complex organic molecules. Although 2,5-pyrazinediethanol is not synthesized in these studies, the methodologies could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, a derivative of pyrazine, has been analyzed using X-ray crystallography. The structure reveals that the phenyl rings are parallel to each other and inclined at an angle to the pyrazine ring . Quantum chemical calculations indicate that the nitrogen atoms in the pyrazine ring influence the electronic distribution, which is an important consideration for understanding the molecular structure of 2,5-pyrazinediethanol.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives is highlighted in the synthesis of 2,5-bis(thien-2-ylethynyl)-3,6-dimethylpyrazine, where the diethynyl pyrazine reacts with 2-iodothiophene . Additionally, the synthesis of 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine demonstrates the reactivity of pyrazine derivatives with S-nucleophiles and through condensation reactions . These reactions provide a basis for understanding the types of chemical transformations that 2,5-pyrazinediethanol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the pyrazine derivatives are explored through cyclic voltammetry and photoluminescence studies. For instance, 2,5-di(phenylethynyl)-3,6-dimethylpyrazine undergoes reduction to the radical anion at approximately -1.9 V, which is almost reversible at high scan rates . The UV-vis absorption and photoluminescence profiles of this compound are similar to those of di(phenylethynyl)benzene, with emissions being red-shifted . These properties are crucial for understanding the behavior of 2,5-pyrazinediethanol in various environments and could predict its potential applications in electronic devices.

科学的研究の応用

Pyrazine derivatives, including compounds like 2,5-pyrazinediethanol, play a crucial role in various scientific research areas due to their structural diversity and biological activities. These compounds are well-known for their two-nitrogen-containing six-membered ring aromatic heterocyclic structure, which allows them to carry substituents at one or more of the four ring carbon atoms. Their significance in research stems from their wide range of pharmacological properties, which have attracted increasing interest among researchers.

Pharmacological Effects and Applications

A significant body of research has focused on the diverse pharmacological effects of pyrazine derivatives. These effects include antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, treatments for arteriosclerosis, and antiviral properties (Ferreira & Kaiser, 2012). Moreover, the derivatives have been recognized for their therapeutic potential in inhibiting protein kinases as antiproliferatives and β-secretase inhibitors for treating Alzheimer’s disease (Doležal & Zítko, 2015).

Catalysis and Synthesis

In addition to their biological activities, pyrazine derivatives have shown significant applicability in catalysis and synthesis. For instance, they serve as key precursors in the pharmaceutical industry due to their broader synthetic applications and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the use of hybrid catalysts in synthesizing derivatives, showcasing the compound's versatility in creating lead molecules for medicinal applications (Parmar, Vala, & Patel, 2023).

Food Flavoring and Enhancement

Pyrazines also contribute significantly to the food industry, particularly in flavoring and enhancement. They are synthesized through the Maillard reaction, imparting baking, roasted, and nutty flavors in food products. Research in controlling the generation of pyrazines aims at promoting their formation for desired flavors while minimizing undesirable compounds, showcasing their application in enhancing food quality and taste (Yu et al., 2021).

Energetic Materials and Explosives

Moreover, pyrazine derivatives are explored in the field of energetic materials and explosives, where high-nitrogen azine energetic compounds, including pyrazine derivatives, are investigated for their synthetic methods, structural analysis, and detonation properties. Their application in propellants and mixed explosives demonstrates the compound's potential in improving performance and safety in energetic materials (Yongjin & Shuhong, 2019).

特性

IUPAC Name |

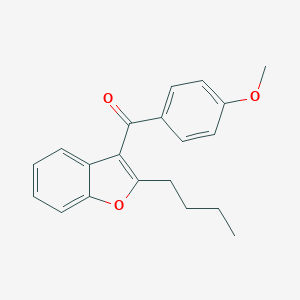

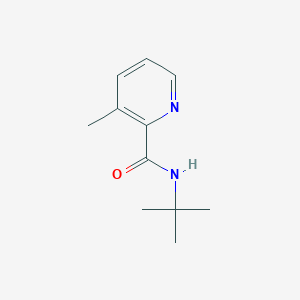

2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-3-1-7-5-10-8(2-4-12)6-9-7/h5-6,11-12H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIAGPVQWBQQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431021 |

Source

|

| Record name | 2,5-Pyrazinediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Pyrazinediethanol | |

CAS RN |

4744-51-8 |

Source

|

| Record name | 2,5-Pyrazinediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[2-(diaminomethyleneamino)thiazol-4-YL]methylthio}propanimidate](/img/structure/B123213.png)